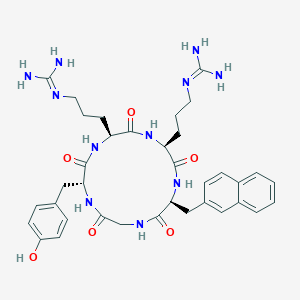

FC131

Descripción

Propiedades

IUPAC Name |

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXBICVKLVYNKD-XFTNXAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FC131 in CXCR4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of FC131, a potent cyclopentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It outlines the molecular interactions, inhibitory activities, and key experimental methodologies used to characterize its function.

Introduction: The CXCR4/CXCL12 Axis and this compound

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), are integral to numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1] However, the CXCR4/CXCL12 axis is also implicated in various pathologies. It plays a critical role in the metastasis of many cancers, as tumor cells exploit this axis for homing and proliferation.[1][2] Furthermore, CXCR4 serves as a primary co-receptor for T-cell tropic (X4) strains of the human immunodeficiency virus (HIV-1), facilitating viral entry into host cells.[3][4]

This compound, a cyclic pentapeptide with the sequence cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-), emerged from structure-activity relationship (SAR) studies of the polyphemusin II-derived peptide, T140.[4][5] It is a highly potent and selective antagonist of CXCR4, making it a valuable tool for research and a lead compound for the development of novel therapeutics targeting CXCR4-mediated diseases.[5][6] This guide details its mechanism of action at the molecular level.

Core Mechanism of Action: Competitive Antagonism and Molecular Binding

This compound functions as a competitive antagonist, directly competing with the natural ligand CXCL12 for binding to CXCR4. By occupying the receptor's binding pocket, this compound prevents the conformational changes required for receptor activation and subsequent intracellular signaling.[1]

Extensive research combining ligand modifications, receptor mutagenesis, and computational modeling has elucidated the specific molecular interactions between this compound and CXCR4.[5][7][8] The binding is characterized by a network of charge-charge, hydrophobic, and hydrogen-bonding interactions:

-

Arginine Residues (Arg¹ and Arg²): The two arginine residues are crucial for high-affinity binding. The Arg² side chain interacts with residues in the transmembrane-3 (TM-3) domain, specifically His¹¹³ and Asp¹⁷¹.[7] The Arg¹ residue forms charge-charge interactions with Asp¹⁸⁷ located in the second extracellular loop (ECL-2).[7]

-

Naphthylalanine Residue (2-Nal³): The bulky, aromatic side chain of 2-naphthylalanine (2-Nal) inserts into a hydrophobic pocket within the transmembrane-5 (TM-5) domain of the receptor.[7]

-

Peptide Backbone: The backbone of this compound interacts with the highly conserved Glu²⁸⁸ residue in TM-7 via two water molecules.[7] This interaction is critical, as Glu²⁸⁸ forms a hydrogen bond with Tyr¹¹⁶, and mutation of either residue is known to abolish CXCR4 activity.[7]

-

D-Tyrosine Residue (D-Tyr⁵): The D-Tyr⁵ side chain is oriented towards the extracellular side of the CXCR4 receptor.[7]

These multiple points of contact anchor this compound firmly within the CXCR4 binding site, effectively blocking access to CXCL12 and preventing the initiation of downstream signaling cascades.

References

- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. munin.uit.no [munin.uit.no]

- 5. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure of the FC131 Peptide

This guide provides a comprehensive technical overview of the structure of the this compound peptide, a potent and selective antagonist of the CXCR4 receptor. The document details its primary, secondary, and tertiary structural features, its interaction with the CXCR4 receptor, and the experimental methodologies employed for its characterization.

Core Structural and Physicochemical Properties

This compound is a synthetic, cyclic pentapeptide. Its cyclic nature confers a degree of conformational rigidity, which is crucial for its high-affinity binding to its target.

Table 1: Key Properties of this compound

| Property | Description |

| Molecular Formula | C₃₉H₅₃N₁₁O₇ |

| Molecular Weight | 812.9 g/mol |

| Sequence | cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-)[1] |

| Alternative Sequence Notation | cyclo[2Nal-Gly-D-Tyr-Arg-Arg][2] |

| Type | Cyclic Pentapeptide |

Detailed Structural Analysis

The structure of this compound can be understood at three levels: primary, secondary, and the inferred tertiary conformation based on its interaction with the CXCR4 receptor.

2.1. Primary Structure: The Amino Acid Sequence

The foundation of this compound's function lies in its specific sequence of amino acids:

-

Two L-Arginine (Arg) residues: These provide positive charges that are critical for electrostatic interactions with the CXCR4 receptor.[1]

-

One L-2-Naphthylalanine (2-Nal) residue: This is an unnatural aromatic amino acid that plays a significant role in establishing hydrophobic and π-π stacking interactions within the receptor's binding pocket.[1]

-

One Glycine (Gly) residue: As the simplest amino acid, glycine provides flexibility to the peptide backbone, which is essential for achieving the optimal conformation for binding.[1]

-

One D-Tyrosine (D-Tyr) residue: The inclusion of a D-amino acid is a key feature that induces a specific turn in the peptide's structure and provides resistance against enzymatic degradation.[1]

2.2. Secondary and Tertiary Structure: Conformational Insights

While a definitive crystal structure of unbound this compound is not available, its conformation has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations.[3] These studies suggest that this compound does not possess a single rigid structure but rather a collection of closely related conformations in dynamic equilibrium. The cyclic structure, combined with the D-Tyrosine residue, promotes a β-turn-like conformation, a common motif in bioactive cyclic peptides.

Molecular Interactions with the CXCR4 Receptor

This compound functions as a CXCR4 antagonist by binding to the receptor and preventing the binding of its natural ligand, the chemokine SDF-1 (Stromal Cell-Derived Factor-1).[2][3][4] This antagonistic action blocks the downstream signaling pathways initiated by SDF-1.

Mutational analyses and computational modeling have identified key interactions between this compound and CXCR4:[1][4]

-

The Arginine residues of this compound engage in electrostatic interactions with acidic residues of CXCR4, such as Asp¹⁷¹ in transmembrane (TM) helix 3 and Asp¹⁸⁷ in extracellular loop (ECL) 2.[1]

-

The 2-Naphthylalanine residue fits into a hydrophobic pocket in the receptor, interacting with residues in TM-5.[1]

-

The peptide backbone of this compound is thought to interact with Glu²⁸⁸, a conserved residue among chemokine receptors, potentially mediated by water molecules.[1]

Visualizing Structural and Functional Relationships

Diagram 1: Key Structural Components and their Functional Roles in this compound

References

- 1. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

FC131's role in chemokine receptor signaling

An In-depth Technical Guide to FC131's Role in Chemokine Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective cyclopentapeptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] As a key regulator of cell migration, CXCR4 and its endogenous ligand, CXCL12 (SDF-1), are implicated in numerous physiological and pathological processes, including HIV-1 entry, cancer metastasis, and stem cell mobilization.[1][4] this compound exerts its effects by competitively inhibiting CXCL12 binding, thereby modulating downstream signaling cascades.[2][5] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on CXCR4 signaling, relevant quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound, with the structure cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-), was developed from a library of cyclopentapeptides designed to mimic the crucial residues of the CXCR4 antagonist T140.[3] Its primary mechanism involves direct, high-affinity binding to CXCR4, a G-protein coupled receptor (GPCR), thereby blocking the binding of the native ligand CXCL12.[6]

Receptor mutagenesis and computational modeling studies have elucidated the specific binding mode of this compound within the CXCR4 binding pocket.[1] Key interactions include:

-

The Arg² and 2-Nal³ side chains of this compound penetrate deep into the major binding crevice of the receptor, interacting with residues in transmembrane (TM) domains TM-3 and TM-5.[1][3]

-

The Arg¹ side chain forms charge-charge interactions with Asp(187) in the second extracellular loop (ECL-2).[1]

-

The peptide backbone interacts with the highly conserved Glu(288) residue in TM-7 via water molecules.[1]

Beyond simple antagonism, some evidence suggests this compound may act as an inverse agonist , reducing the basal or constitutive activity of CXCR4 at the G-protein level.[7] Furthermore, studies using advanced fluorescence microscopy have shown that this compound can completely disrupt the dynamic dimerization of CXCR4 receptors on the cell surface, a process that may be important for its signaling function.[7]

Quantitative Data: Binding Affinity and Potency

This compound demonstrates potent inhibition of ligand binding to CXCR4. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying its antagonistic activity. The data below includes this compound and several analogues where peptide bonds were substituted with an amidine motif (Ψ[–C(=NH)−NH−]) to enhance receptor affinity.[5]

| Compound | Modified Dipeptide | IC₅₀ (nM) for [¹²⁵I]-SDF-1 Binding Inhibition[5] |

| This compound | None (Control) | 4.5 [2] |

| 15a | Arg-Arg | 2.6 ± 0.6 |

| 15b | Nal-Gly | 1.1 ± 0.2 |

| 15c | Arg-Nal | 3.3 ± 0.9 |

| 15d | Gly-d-Tyr | 2.5 ± 0.8 |

| 15e | Arg-Arg (different position) | 3.2 ± 0.8 |

| 15f | d-Tyr-Arg | 20.3 ± 1.5 |

| 15g | d-Tyr-Arg (different position) | 16.5 ± 2.4 |

Data presented as mean ± SD. Nal = 3-(2-naphthyl)alanine.

CXCR4 Signaling Pathways Inhibited by this compound

CXCR4 activation by CXCL12 initiates a cascade of intracellular signaling events characteristic of GPCRs.[8][9] this compound, by blocking the initial ligand-receptor interaction, prevents the activation of these pathways.

-

G-Protein Coupling: Upon CXCL12 binding, CXCR4 couples primarily to the Gαi subunit of the heterotrimeric G-protein complex. This leads to the exchange of GDP for GTP and the dissociation of the Gαi and Gβγ subunits.[9][10]

-

Downstream Effectors: The dissociated G-protein subunits modulate multiple downstream effectors:

-

Phospholipase C (PLC): The Gβγ subunit activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][11]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored Ca²⁺ into the cytoplasm.[8][11] This transient increase in intracellular calcium is a hallmark of CXCR4 activation.[12]

-

Protein Kinase C (PKC): DAG, along with Ca²⁺, activates PKC, which phosphorylates numerous cellular substrates.[8]

-

PI3K/Akt & MAPK/ERK Pathways: CXCR4 activation also stimulates the PI3K/Akt and Ras/Raf/ERK (MAPK) pathways, which are crucial for cell survival, proliferation, and migration.[6][11]

-

This compound's antagonism effectively halts these cascades at their origin, preventing G-protein activation and all subsequent signaling events.

Experimental Protocols

Characterizing the activity of this compound involves a combination of binding and functional assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (IC₅₀ or Ki).

Objective: To determine the IC₅₀ of this compound for CXCR4.

Materials:

-

HEK293 cells transfected with human CXCR4.

-

Binding Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), CaCl₂ (1 mM), and BSA (0.5%).

-

Radioligand: [¹²⁵I]-SDF-1α.

-

Competitor: this compound (serial dilutions).

-

Non-specific binding control: High concentration of unlabeled SDF-1α or another potent CXCR4 antagonist (e.g., AMD3100).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Methodology:

-

Cell Preparation: Culture CXCR4-expressing HEK293 cells and prepare a membrane suspension.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [¹²⁵I]-SDF-1α.

-

Competition: Add serial dilutions of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

References

- 1. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced fluorescence microscopy reveals disruption of dynamic CXCR4 dimerization by subpocket-specific inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Molecular insights into kinase mediated signaling pathways of chemokines and their cognate G protein coupled receptors [imrpress.com]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopentapeptide FC131: A Technical Guide to its Antagonistic Interaction with the SDF-1/CXCL12-CXCR4 Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FC131, a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It details the mechanism of action of this compound, focusing on its competitive inhibition of the binding of stromal cell-derived factor-1 (SDF-1), also known as CXCL12, to CXCR4. This guide summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of drug discovery, oncology, immunology, and virology, where the SDF-1/CXCR4 axis plays a critical role.

Introduction to this compound and the SDF-1/CXCR4 Axis

The chemokine receptor CXCR4 and its exclusive endogenous ligand, SDF-1/CXCL12, form a critical signaling axis involved in a myriad of physiological and pathological processes.[1][2] This axis governs cell trafficking, hematopoiesis, organogenesis, and immune responses.[1][3] Dysregulation of SDF-1/CXCR4 signaling is implicated in various diseases, including cancer metastasis, HIV-1 entry into host cells, and inflammatory disorders.[4][5] Consequently, CXCR4 has emerged as a promising therapeutic target.

This compound is a synthetic cyclic pentapeptide, cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), where Nal is 3-(2-naphthyl)alanine.[6] It was developed through structure-activity relationship (SAR) studies of the polyphemusin II-derived anti-HIV peptide, T140.[6] this compound exhibits high-affinity binding to CXCR4, acting as a potent antagonist that effectively blocks the interaction of SDF-1/CXCL12 with the receptor.[4] This antagonism prevents the initiation of downstream signaling cascades, thereby inhibiting cellular responses such as chemotaxis, proliferation, and survival.[3][7]

Quantitative Data: Binding Affinity and Potency of this compound

The inhibitory activity of this compound is quantified through various in vitro assays. The following table summarizes the reported binding affinity of this compound for the CXCR4 receptor.

| Parameter | Value | Assay | Cell Line | Radioligand | Reference |

| IC50 | 4.5 nM | Competitive Binding Assay | CEM | [125I]-SDF-1 | |

| IC50 | 0.74 µM | Competitive Binding Assay | COS-7 (transiently transfected with CXCR4) | [125I]-12G5 | [8] |

Note: The significant difference in reported IC50 values may be attributed to the different assay formats, cell lines, and radioligands used in the respective studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the SDF-1/CXCR4 axis.

Competitive Radioligand Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to CXCR4.

Materials:

-

Cells expressing CXCR4 (e.g., Jurkat cells, or transfected HEK293 or COS-7 cells)

-

[125I]-SDF-1α (radioligand)

-

This compound (unlabeled competitor)

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 140 mM NaCl, 0.5% BSA, pH 7.4)

-

Wash Buffer (Binding Buffer with 0.5 M NaCl)

-

Cell lysis buffer (e.g., 20 mM Tris-HCl, 1% Triton X-100, 10% glycerol)

-

Gamma counter

Procedure:

-

Cell Preparation: Harvest cells and resuspend in binding buffer to a concentration of 1-5 x 106 cells/mL.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [125I]-SDF-1α (typically at its Kd concentration).

-

Competition: Add increasing concentrations of this compound to the wells. For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled SDF-1α (e.g., 1 µM).

-

Incubation: Add the cell suspension to each well. Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Washing: Terminate the binding reaction by rapidly filtering the plate contents through a glass fiber filter plate and washing three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

SDF-1/CXCL12-Induced Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the chemotactic response of cells towards an SDF-1/CXCL12 gradient.

Materials:

-

CXCR4-expressing cells capable of migration (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells)

-

Transwell inserts (typically with a 5 or 8 µm pore size polycarbonate membrane)

-

24-well companion plates

-

SDF-1/CXCL12

-

This compound

-

Cell culture medium (serum-free for the assay)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Starve the cells in serum-free medium for 4-6 hours. Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.

-

Chemoattractant Preparation: In the lower chamber of the 24-well plate, add serum-free medium containing a predetermined optimal concentration of SDF-1/CXCL12 (e.g., 100 ng/mL). For the negative control, add serum-free medium only.

-

Inhibitor Treatment: In the upper chamber (the Transwell insert), add the cell suspension. For inhibition experiments, pre-incubate the cells with varying concentrations of this compound for 30 minutes before adding them to the insert.

-

Incubation: Place the inserts into the wells of the 24-well plate and incubate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

-

Elute the stain and measure the absorbance at 570 nm.

-

Alternatively, pre-label the cells with Calcein-AM, and measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the SDF-1/CXCL12-only control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the SDF-1/CXCL12-induced transient increase in intracellular calcium concentration ([Ca2+]i).

Materials:

-

CXCR4-expressing cells

-

SDF-1/CXCL12

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Loading with Dye:

-

Harvest cells and resuspend them in HBSS containing a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 (0.02%).

-

Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Assay Setup: Resuspend the loaded cells in HBSS and transfer them to a 96-well black, clear-bottom plate.

-

Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 30-60 seconds) using a fluorescence plate reader. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at 488 nm and measure emission at 520 nm.

-

Stimulation and Inhibition:

-

To measure the response to the agonist, inject a solution of SDF-1/CXCL12 into the wells and continue to record the fluorescence signal for several minutes.

-

To assess inhibition, pre-incubate the cells with various concentrations of this compound for 15-30 minutes before adding SDF-1/CXCL12.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

For Fluo-4, express the fluorescence intensity as a relative change from the baseline.

-

The peak fluorescence response is indicative of the [Ca2+]i.

-

Plot the percentage of inhibition of the SDF-1/CXCL12-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The interaction of SDF-1/CXCL12 with CXCR4 triggers a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these pathways.

SDF-1/CXCL12-CXCR4 Signaling Pathway

Upon binding of SDF-1/CXCL12, CXCR4, a G-protein coupled receptor (GPCR), activates heterotrimeric G proteins, primarily of the Gαi family. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn activate multiple downstream effector pathways:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.[7]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in cell proliferation, differentiation, and migration.[7]

-

Phospholipase C (PLC)/Inositol Trisphosphate (IP3) Pathway: Activation of PLC leads to the generation of IP3 and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium, which acts as a second messenger for various cellular processes, including migration.[8]

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in regulating gene expression related to immune responses and cell proliferation.

The following diagram illustrates the major signaling pathways activated by the SDF-1/CXCL12-CXCR4 axis, which are inhibited by this compound.

Caption: SDF-1/CXCR4 signaling pathways inhibited by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound as a CXCR4 antagonist typically follows a multi-step experimental workflow, starting from initial binding studies to functional and in vivo validation.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CXCR4 receptor. Its ability to disrupt the SDF-1/CXCL12-CXCR4 signaling axis makes it a valuable research tool and a lead compound for the development of therapeutics targeting a range of pathologies. This technical guide provides a foundational understanding of this compound's mechanism of action, methods for its characterization, and the key signaling pathways it modulates. Further research into the in vivo efficacy and safety profile of this compound and its derivatives will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. Inhibition of SDF-1-induced migration of oncogene-driven myeloid leukemia by the L-RNA aptamer (Spiegelmer), NOX-A12, and potentiation of tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hellobio.com [hellobio.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

FC131: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] A synthetic cyclic pentapeptide, this compound has garnered significant interest in the scientific community for its therapeutic potential in various pathological conditions, including HIV infection, cancer metastasis, and inflammatory diseases.[2] This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the CXCR4 receptor, thereby preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1] The interaction between CXCL12 and CXCR4 plays a crucial role in numerous physiological and pathological processes, including cell trafficking, hematopoiesis, angiogenesis, and inflammation.[3][4] By blocking this interaction, this compound effectively inhibits the downstream signaling cascades initiated by CXCR4 activation.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound and its derivatives from various studies. These data are crucial for understanding the potency and structure-activity relationships of these compounds.

Table 1: Inhibitory Activity of this compound and its Analogs against [¹²⁵I]-SDF-1 Binding to CXCR4.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | HEK293 | 4.2 - 4.9 | [1] |

| This compound | Jurkat | 5 ± 1 | |

| Amidine-substituted analog 15a | HEK293 | 2.8 | [1] |

| Amidine-substituted analog 15b | HEK293 | 4.2 | [1] |

| Amidine-substituted analog 15c | HEK293 | 4.9 | [1] |

| Amidine-substituted analog 15d | HEK293 | 1.8 | [1] |

| Amidine-substituted analog 15e | HEK293 | 3.3 | [1] |

Table 2: Anti-HIV Activity of this compound and its Analogs.

| Compound | Virus Strain | EC₅₀ (µg/mL) | Reference |

| This compound | HIV-1 (X4 strain) | 0.0018 | |

| Amidine-substituted analog 15a | HIV-1 (X4 strain) | 0.0016 | [1] |

| Amidine-substituted analog 15b | HIV-1 (X4 strain) | 0.0019 | [1] |

| Amidine-substituted analog 15c | HIV-1 (X4 strain) | 0.0025 | [1] |

| Amidine-substituted analog 15d | HIV-1 (X4 strain) | 0.0011 | [1] |

| Amidine-substituted analog 15e | HIV-1 (X4 strain) | 0.0014 | [1] |

Signaling Pathways

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events. This compound, by blocking this initial step, inhibits these downstream pathways. The following diagram illustrates the major signaling axes regulated by the CXCL12/CXCR4 interaction.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for key experiments involving this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR4 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, HEK293-CXCR4)

-

[¹²⁵I]-SDF-1α or [¹²⁵I]-FC131 (radioligand)

-

Unlabeled this compound (competitor)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well filter plates (e.g., Millipore MSFBN6B50)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Preparation: Harvest CXCR4-expressing cells and resuspend in binding buffer to a concentration of 1-5 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell suspension.

-

50 µL of binding buffer containing a fixed concentration of [¹²⁵I]-SDF-1α (typically at its Kd).

-

50 µL of binding buffer containing increasing concentrations of unlabeled this compound (for competition curve) or buffer alone (for total binding) or a high concentration of an unlabeled CXCR4 antagonist (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Transfer the contents of each well to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC₅₀ value.

Experimental Workflow: Radioligand Binding Assay

Cell Migration (Transwell) Assay

This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

-

Cancer cells expressing CXCR4 (e.g., MDA-MB-231 breast cancer cells)

-

Transwell inserts (e.g., 8.0 µm pore size)

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 100 ng/mL CXCL12)

-

This compound

-

Calcein-AM or DAPI for cell staining

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.

-

Assay Setup:

-

Add medium containing CXCL12 to the lower chamber of the Transwell plate.

-

Resuspend the starved cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Add the cell suspension (containing this compound) to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).

-

Cell Removal and Staining:

-

Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with methanol and DAPI).

-

-

Quantification: Count the number of migrated cells in several random fields of view using a fluorescence microscope.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the untreated control to determine the inhibitory effect of this compound.

Cell Invasion Assay

This assay is a modification of the migration assay and measures the ability of cells to invade through an extracellular matrix barrier.

Procedure: The protocol is similar to the cell migration assay with one key difference:

-

Before adding the cells, the Transwell insert is coated with a layer of Matrigel or a similar basement membrane extract. This simulates the extracellular matrix that cells must degrade and move through during invasion.

Conclusion

This compound is a valuable research tool for investigating the role of the CXCR4/CXCL12 axis in health and disease. Its high potency and selectivity make it an excellent probe for studying CXCR4-mediated signaling and for evaluating the therapeutic potential of CXCR4 antagonism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

References

- 1. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to CLR131 (Iopofosine I 131) for the Investigation of Cancer Cell Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR131, also known as Iopofosine I 131, is a novel, targeted radiopharmaceutical agent under investigation for the treatment of various malignancies. It is a phospholipid-drug conjugate™ (PDC™) that selectively delivers the cytotoxic radioisotope iodine-131 directly to cancer cells.[1][2][3] This targeted approach minimizes exposure to healthy tissues, a significant advantage over traditional radiotherapy.[4][5] While primarily evaluated for its tumoricidal activity, the unique mechanism of action of CLR131, which involves the modulation of lipid rafts, presents a compelling avenue for studying its effects on cancer cell migration and invasion. This guide provides a comprehensive overview of CLR131's mechanism, relevant signaling pathways, and detailed experimental protocols to investigate its potential impact on cancer cell motility.

Mechanism of Action

CLR131 is comprised of a phospholipid ether (PLE) molecule conjugated to the radioisotope iodine-131.[2][6] The PLE component of CLR131 is selectively taken up and retained by cancer cells due to the high abundance of lipid rafts on their plasma membranes.[6][7][8] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules.[7] In contrast, normal cells have a significantly lower concentration of these lipid rafts, which accounts for the tumor-selective accumulation of CLR131.[6]

Once bound to the lipid rafts, CLR131 is internalized into the cancer cell. The internalized iodine-131 emits beta and gamma radiation, leading to DNA damage and subsequent cancer cell death.[2] The slow degradation of CLR131 within the cell results in prolonged radiation exposure to the tumor.

The disruption of lipid raft integrity and function by CLR131 could have profound effects on cancer cell migration. Lipid rafts are known to play a crucial role in regulating cell adhesion, cytoskeleton organization, and signaling pathways that are integral to cell motility.

Signaling Pathways

The primary signaling event initiated by CLR131 is the induction of DNA damage and apoptosis due to the radioactive decay of iodine-131. However, its interaction with lipid rafts suggests a potential to modulate signaling pathways involved in cell migration. Lipid rafts are known to be hubs for various signaling proteins that regulate cell adhesion and migration, including integrins and receptor tyrosine kinases. By altering the lipid raft environment, CLR131 could indirectly influence these pathways.

Caption: Mechanism of CLR131 uptake and its cytotoxic effect, with hypothesized impact on migration signaling.

Quantitative Data

The following tables summarize the quantitative data from clinical trials of CLR131 in various malignancies. While this data primarily reflects the therapeutic efficacy of CLR131, it provides a basis for dose selection in preclinical studies investigating its effects on cell migration.

Table 1: CLR131 Clinical Trial Data in Multiple Myeloma

| Clinical Trial Phase | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate | Reference |

| Phase 1 | Relapsed/Refractory | Single dose of 12.5 mCi/m² and 18.75 mCi/m² | - | 80% | [9] |

| Phase 2 (CLOVER-1) | Relapsed/Refractory | Single dose of 25 mCi/m² | 30% | 100% (at least stable disease) | [3] |

| Phase 2 (CLOVER-1) | Relapsed/Refractory | Highest dose group | 42.8% | All patients achieved at least disease stabilization | [3] |

Table 2: CLR131 Clinical Trial Data in B-cell Malignancies

| Cancer Type | Clinical Trial Phase | Dosing Regimen | Overall Response Rate (ORR) | Clinical Benefit Response (CBR) | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | Phase 2 | Single dose of 25.0 mCi/m² | 33% | 50% | [5] |

| Waldenström's Macroglobulinemia (WM) | Phase 2 (CLOVER-1) | Up to 4 IV infusions over 3 months | 100% | 83% (Major Response Rate) | [8] |

Experimental Protocols for Studying Cancer Cell Migration

While direct studies on the effect of CLR131 on cancer cell migration are not yet widely published, its mechanism of action provides a strong rationale for such investigations. Standard in vitro assays can be adapted to study the effects of CLR131 on the migratory and invasive properties of cancer cells.

Wound Healing (Scratch) Assay

This assay is suitable for studying collective cell migration.

Caption: Workflow for the wound healing assay to assess collective cell migration.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.[10][11]

-

Wound Creation: Once confluent, create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[1][10]

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[10]

-

Treatment: Add fresh culture medium containing various concentrations of CLR131 or a vehicle control to the respective wells.

-

Imaging (Time 0): Immediately capture images of the wounds using a microscope equipped with a camera.[1]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours, or until the wound in the control wells is nearly closed.

-

Imaging (Final Time Point): Capture images of the same wound areas at the end of the incubation period.

-

Analysis: Measure the area of the wound at time 0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure to determine the effect of CLR131 on cell migration.

Transwell Migration and Invasion Assay (Boyden Chamber Assay)

This assay is used to assess the migratory and invasive potential of individual cells in response to a chemoattractant.

Caption: Workflow for the Transwell assay to assess individual cell migration and invasion.

Detailed Protocol:

-

Preparation of Transwell Inserts: For migration assays, use Transwell inserts with a porous polycarbonate membrane (typically 8 µm pore size). For invasion assays, coat the membrane with a layer of Matrigel™ or another extracellular matrix protein to simulate a basement membrane.[12]

-

Chemoattractant: Add culture medium containing a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber of the 24-well plate.[12][13]

-

Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium. Pre-treat the cells with various concentrations of CLR131 or a vehicle control for a specified period.

-

Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell inserts.[13]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration that allows for cell migration/invasion (typically 12-48 hours).[13]

-

Removal of Non-Migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[13][14]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde, and then stain them with a solution such as crystal violet.[13][14]

-

Quantification: Count the number of stained, migrated cells in several random microscopic fields. The average number of migrated cells per field is used to quantify the migratory or invasive capacity.

Conclusion

CLR131 represents a promising targeted radiotherapy with a well-defined mechanism of action. Its unique interaction with lipid rafts on cancer cell membranes suggests a potential role in modulating cancer cell migration, a critical process in metastasis. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of CLR131 on cancer cell motility and invasion. Such studies will not only enhance our understanding of the multifaceted effects of this novel therapeutic agent but may also open new avenues for its clinical application in the context of metastatic disease.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. rarecancernews.com [rarecancernews.com]

- 3. rarecancernews.com [rarecancernews.com]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. Cellectar Reports Positive Phase 2 Interim Data for CLR 131 in Relapsed/Refractory DLBCL Patients :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]

- 6. targetedonc.com [targetedonc.com]

- 7. onclive.com [onclive.com]

- 8. Treatment free remission (TFR) and overall response rate (ORR) results in patients with relapsed/refractory Waldenstrom’s macroglobulinemia (WM) treated with CLR 131. - ASCO [asco.org]

- 9. Cellectar Biosciences Announces Results From The First Two Cohorts Of Its CLR 131 Phase I Trial: Demonstrates Excellent Efficacy, Overall Survival Benefit, And Progression Free Survival Similar To Or Better Than Recently Approved Therapies - BioSpace [biospace.com]

- 10. Scratch Wound Healing Assay [bio-protocol.org]

- 11. Scratch Wound Healing Assay [en.bio-protocol.org]

- 12. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Unraveling the Role of FC131 in Cellular Research: A Guide to its Application in Cell Culture Experiments

For Immediate Release

[City, State] – In the dynamic landscape of cellular research and drug development, novel compounds that can modulate cellular pathways are of paramount importance. This document provides detailed application notes and protocols for the utilization of FC131 in cell culture experiments, designed for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Extensive research indicates a significant gap in publicly available information regarding a compound specifically designated as "this compound." Searches across scientific databases and literature have not yielded specific data on its mechanism of action, signaling pathways, or established protocols for its use in cell culture. The information presented herein is based on general principles of cell culture and compound testing, which can be adapted once specific details about this compound become available.

General Principles of Compound Handling and Storage in Cell Culture

Proper handling and storage of any new compound are critical to ensure its stability and efficacy in experimental settings. For a compound like this compound, the following general guidelines should be followed:

| Parameter | Recommendation |

| Storage Temperature | Store at -20°C or -80°C for long-term stability. |

| Solvent | Dissolve in a suitable solvent such as DMSO or ethanol. |

| Working Concentration | Prepare a high-concentration stock solution to minimize the volume of solvent added to cell culture media. |

| Light Sensitivity | Protect from light if the compound is light-sensitive. |

General Protocols for In Vitro Cell-Based Assays

The following are generalized protocols that can be adapted for evaluating the effects of a novel compound like this compound on cultured cells.

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT or other viability reagents

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine cell viability.

Western Blot Analysis for Signaling Pathway Elucidation

This protocol can be used to investigate the effect of this compound on the expression and activation of specific proteins within a signaling pathway.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the desired concentration of this compound for a specific time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies against target proteins.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflows

Clear and standardized workflows are essential for reproducibility in research. The following diagrams, generated using Graphviz, illustrate common experimental processes.

Caption: Workflow for a cell viability assay.

Caption: A hypothetical signaling pathway for this compound.

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Data Table for IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (µM) after 48h | Standard Deviation |

| Cell Line A | 10.5 | ± 1.2 |

| Cell Line B | 25.2 | ± 3.5 |

| Cell Line C | 5.8 | ± 0.9 |

Table 2: Example Data Table for Protein Expression Changes upon this compound Treatment

| Protein | Fold Change (this compound vs. Control) | p-value |

| p-ERK | 0.45 | < 0.01 |

| Total ERK | 1.02 | > 0.05 |

| p-Akt | 0.98 | > 0.05 |

| Total Akt | 1.05 | > 0.05 |

Conclusion and Future Directions

While specific information on this compound is not currently available in the public domain, the protocols and guidelines presented here provide a robust framework for its investigation in cell culture experiments. Researchers are encouraged to adapt these general methodologies to their specific cell models and experimental questions. As more information about this compound emerges, these application notes can be further refined to provide more targeted and detailed protocols.

Disclaimer: The protocols and information provided are for research purposes only and should be performed by trained professionals in a suitable laboratory setting. It is crucial to consult relevant safety data sheets (SDS) and institutional guidelines before handling any new chemical compound.

Application Notes and Protocols for FC131 in Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including immune responses, cancer metastasis, and HIV infection. By blocking the CXCL12/CXCR4 signaling axis, this compound can inhibit the directional migration of cells, a process known as chemotaxis. These application notes provide detailed protocols for utilizing this compound in in vitro chemotaxis assays to study its inhibitory effects on cell migration.

Mechanism of Action: Inhibition of CXCL12/CXCR4-Mediated Chemotaxis

The CXCL12/CXCR4 signaling pathway is a key regulator of cell migration. The binding of the chemokine CXCL12 to the G-protein coupled receptor (GPCR) CXCR4 on the cell surface initiates a cascade of intracellular signaling events. This leads to the activation of downstream pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which ultimately regulate the actin cytoskeleton, leading to cell polarization and directed movement towards the CXCL12 gradient.

This compound acts as a competitive antagonist, binding to CXCR4 and preventing the binding of CXCL12. This blockade of the receptor inhibits the downstream signaling cascade, thereby abrogating the chemotactic response of the cells towards a CXCL12 gradient.

Figure 1: Simplified signaling pathway of this compound-mediated inhibition of CXCL12/CXCR4 chemotaxis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the inhibition of CXCL12-induced cell migration by this compound. These values are indicative and may vary depending on the cell type, assay conditions, and CXCL12 concentration used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

| This compound Concentration | Cell Type (Example) | Chemoattractant (CXCL12) | Incubation Time | Percent Inhibition of Migration (%) |

| 1 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 10 - 20% |

| 10 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 40 - 60% |

| 100 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 80 - 95% |

| 1 µM | MDA-MB-231 | 100 ng/mL | 4 hours | > 95% |

Note: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the binding of a radiolabeled SDF-1α analog to CXCR4 has been reported to be approximately 4.5 nM. The effective concentration for inhibiting cell migration in a functional assay may differ.

Experimental Protocols

Two common methods for assessing chemotaxis in vitro are the Boyden chamber (or Transwell) assay and the microfluidic-based µ-Slide chemotaxis assay.

Protocol 1: Boyden Chamber/Transwell Chemotaxis Assay

This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.

Materials:

-

24-well Transwell inserts (e.g., 8.0 µm pore size for most cancer cell lines)

-

24-well companion plates

-

CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., DMEM with 0.1% BSA)

-

Recombinant human CXCL12 (SDF-1α)

-

This compound

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture CXCR4-expressing cells to 70-80% confluency.

-

Serum-starve the cells for 18-24 hours in serum-free medium prior to the assay to reduce background migration.

-

On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare a dilution series of this compound in serum-free medium.

-

Pre-incubate the cell suspension with different concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of CXCL12 (e.g., 100 ng/mL) as the chemoattractant.

-

For a negative control, add serum-free medium without CXCL12 to some wells.

-

Carefully place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts from the wells.

-

Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).

-

Alternatively, for a more quantitative and high-throughput method, label the migrated cells with a fluorescent dye like Calcein-AM and measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control (cells migrating towards CXCL12 without this compound).

-

Percentage Inhibition = [1 - (Fluorescence of this compound treated cells / Fluorescence of vehicle-treated cells)] x 100

-

Figure 2: Experimental workflow for the Boyden Chamber Chemotaxis Assay with this compound.

Protocol 2: µ-Slide Chemotaxis Assay (Microfluidic Device)

This assay allows for the visualization and quantitative analysis of cell migration in a stable and long-term chemical gradient.

Materials:

-

µ-Slide Chemotaxis (ibidi GmbH)

-

CXCR4-expressing cells (e.g., MDA-MB-231)

-

Cell culture medium

-

Serum-free medium

-

Recombinant human CXCL12

-

This compound

-

Live-cell imaging microscope with an incubation chamber

Procedure:

-

Cell Preparation:

-

Follow the same cell preparation steps as in Protocol 1.

-

Resuspend the cells in serum-free medium at a suitable concentration for seeding in the µ-Slide (refer to the manufacturer's instructions).

-

-

µ-Slide Preparation and Seeding:

-

Prepare the µ-Slide according to the manufacturer's protocol.

-

Introduce the cell suspension into the central observation channel of the µ-Slide.

-

Allow the cells to adhere for a few hours in a CO2 incubator.

-

-

Gradient Formation:

-

Prepare two solutions in serum-free medium:

-

Reservoir 1: Medium containing the desired concentration of CXCL12.

-

Reservoir 2: Medium without CXCL12.

-

-

To test the inhibitory effect of this compound, add the desired concentration of this compound to both reservoirs. This ensures that the cells are exposed to a constant concentration of the inhibitor while migrating along the CXCL12 gradient.

-

Fill the reservoirs of the µ-Slide with the prepared solutions to establish a linear and stable chemoattractant gradient across the observation channel.

-

-

Live-Cell Imaging:

-

Place the µ-Slide on a live-cell imaging microscope equipped with an incubation chamber (37°C, 5% CO2).

-

Acquire time-lapse images of the migrating cells over several hours (e.g., every 10-20 minutes for 12-24 hours).

-

-

Data Analysis:

-

Use cell tracking software (e.g., ImageJ with the Manual Tracking plugin) to analyze the acquired images.

-

Quantify cell migration by calculating parameters such as:

-

Forward Migration Index (FMI): This parameter quantifies the efficiency of the forward migration of cells along the gradient.

-

Cell Velocity: The speed of cell movement.

-

Directness: The straightness of the cell migration path.

-

-

Compare these parameters between cells treated with this compound and the vehicle control to determine the inhibitory effect of this compound on chemotaxis.

-

Concluding Remarks

This compound is a valuable tool for studying the role of the CXCL12/CXCR4 signaling axis in cell migration. The protocols provided here offer robust methods for quantifying the inhibitory effects of this compound on chemotaxis. Proper experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and reproducible results. These assays can be applied in various research areas, including cancer biology, immunology, and drug discovery, to investigate the therapeutic potential of targeting CXCR4.

Application Notes and Protocols for FC131: A Potent Antagonist for CXCR4 in Primary Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a pivotal role in numerous physiological and pathological processes, including immune responses, hematopoiesis, cancer metastasis, and HIV-1 entry into host cells.[1][2] Its endogenous ligand is stromal cell-derived factor-1 (SDF-1/CXCL12). The CXCL12/CXCR4 signaling axis triggers a cascade of intracellular events that regulate cell migration, proliferation, and survival.[3][4] Given its involvement in various diseases, CXCR4 has emerged as a significant therapeutic target.

FC131 is a potent and selective cyclic pentapeptide antagonist of CXCR4.[5][6][7] It effectively inhibits the binding of CXCL12 to CXCR4, thereby blocking the downstream signaling pathways.[5] this compound has demonstrated significant potential in pre-clinical studies for its anti-HIV and anti-cancer activities.[6][8] These application notes provide detailed protocols for utilizing this compound to block CXCR4 signaling in primary cell lines, a critical step in studying cellular processes and for preclinical drug evaluation.

Quantitative Data: Potency of this compound and its Analogs

The following table summarizes the inhibitory activities of this compound and its derivatives against CXCL12 binding to CXCR4 and their anti-HIV-1 activity.

| Compound | IC50 (nM) for [¹²⁵I]-SDF-1 Binding Inhibition | EC50 (µM) for Anti-HIV-1 Activity (NL4-3 strain) | EC50 (µM) for Anti-HIV-1 Activity (IIIB strain) | Reference |

| This compound | 4.5 | 0.0028 | 0.0023 | [6][8] |

| Analog 15a | 1.7 | 0.0019 | 0.0013 | [8] |

| Analog 15b | 1.2 | 0.0011 | 0.0009 | [8] |

| Analog 15c | 2.1 | 0.0015 | 0.0012 | [8] |

| Analog 15d | 1.9 | 0.0013 | 0.0011 | [8] |

| Analog 15e | 3.4 | 0.0021 | 0.0018 | [8] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of [¹²⁵I]-SDF-1α binding to CXCR4-transfected HEK293 cells. EC50 values represent the concentration required to block HIV-1 infection by 50%.[8]

Key Experimental Protocols

Herein, we provide detailed protocols for essential experiments to assess the efficacy of this compound in blocking CXCR4 in primary cell lines.

Competitive Binding Assay

This assay determines the ability of this compound to compete with the natural ligand, CXCL12, for binding to CXCR4 on the surface of primary cells.

Materials:

-

Primary cells expressing CXCR4

-

This compound

-

Radiolabeled CXCL12 (e.g., [¹²⁵I]-SDF-1α)

-

Binding Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA)

-

Wash Buffer (e.g., ice-cold HBSS)

-

Scintillation fluid and counter

Protocol:

-

Cell Preparation: Isolate primary cells using standard protocols and resuspend them in Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Competition Reaction: In a 96-well filter plate, add 50 µL of the cell suspension to each well.

-

Add 25 µL of varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

-

Add 25 µL of a fixed concentration of radiolabeled CXCL12 (e.g., 0.1 nM [¹²⁵I]-SDF-1α). For non-specific binding control wells, add a high concentration of unlabeled CXCL12 (e.g., 1 µM).

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

Washing: Wash the cells three times with 200 µL of ice-cold Wash Buffer by vacuum filtration.

-

Quantification: After the final wash, allow the filter membrane to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT or equivalent)

This assay assesses the cytotoxicity of this compound on primary cells.

Materials:

-

Primary cells

-

Complete cell culture medium

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well plate

-

Plate reader

Protocol:

-

Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if any cytotoxic effect is observed.

Chemotaxis (Cell Migration) Assay

This assay evaluates the ability of this compound to inhibit CXCL12-induced migration of primary cells.

Materials:

-

Primary cells

-

Chemotaxis chamber (e.g., Transwell® plate with 8 µm pore size)

-

Migration Buffer (e.g., serum-free medium with 0.1% BSA)

-

CXCL12

-

This compound

-

Staining solution (e.g., DAPI or Crystal Violet)

-

Microscope

Protocol:

-

Cell Preparation: Resuspend primary cells in Migration Buffer at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Chamber Setup: In the lower chamber of the Transwell® plate, add 600 µL of Migration Buffer containing CXCL12 (e.g., 100 ng/mL). In control wells, add Migration Buffer alone.

-

Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber (the insert).

-

Incubation: Incubate the plate for 4-24 hours (depending on the cell type) at 37°C and 5% CO₂.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the CXCL12-only control.

Visualizing Mechanisms and Workflows

CXCR4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the major signaling pathways activated by the CXCL12/CXCR4 axis and the inhibitory action of this compound. Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits.[3] This initiates downstream cascades including the PI3K/Akt, PLC/IP3, and MAPK/ERK pathways, which are crucial for cell migration, proliferation, and survival.[1][3][9] this compound acts as a competitive antagonist, preventing CXCL12 from binding to CXCR4 and thereby blocking these downstream signaling events.[5]

Caption: CXCR4 signaling and the inhibitory mechanism of this compound.

Experimental Workflow for Evaluating this compound in Primary Cells

The diagram below outlines a typical workflow for assessing the inhibitory effect of this compound on primary cells. The process begins with the isolation and culture of primary cells, followed by treatment with this compound and stimulation with CXCL12. The effects are then evaluated through various functional assays, and the data is analyzed to determine the efficacy of this compound.

Caption: Workflow for assessing this compound's effect on primary cells.

Conclusion

This compound is a valuable research tool for investigating the roles of the CXCR4/CXCL12 axis in various biological systems using primary cell lines. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound as a CXCR4 antagonist. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of CXCR4-mediated processes and the development of novel therapeutics.

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abeomics.com [abeomics.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing FC131 Concentration for Maximum Inhibition

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of FC131, a potent CXCR4 antagonist, for maximum experimental inhibition. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, cyclic pentapeptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism of action is to block the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4.[2][3] This inhibition prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes, including immune cell trafficking, HIV-1 entry into T-cells, and cancer metastasis.[4]

Q2: What is the reported IC50 value for this compound?

A2: this compound has been shown to inhibit the binding of radiolabeled SDF-1α to CXCR4 with a half-maximal inhibitory concentration (IC50) of 4.5 nM.[2] It is important to note that the optimal concentration for maximal inhibition in a specific experiment will depend on the assay type, cell line, and experimental conditions.

Q3: What are the key signaling pathways affected by this compound?

A3: By blocking the SDF-1α/CXCR4 axis, this compound inhibits the activation of several downstream signaling cascades. These primarily include the G-protein mediated activation of pathways such as phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) cascade.[4] The JAK/STAT signaling pathway has also been implicated in SDF-1/CXCR4 signaling.[4] Inhibition of these pathways ultimately affects cell survival, proliferation, and migration.

Data Presentation

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 4.5 nM | CXCR4 | [¹²⁵I]-SDF-1α Binding Assay | [2] |

Note: The effective concentration for maximal inhibition in functional cellular assays may vary and should be determined empirically.

Mandatory Visualization

Caption: SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Determination of Optimal this compound Concentration using a Cell Migration Assay

This protocol describes how to determine the optimal concentration of this compound for inhibiting SDF-1α-induced cell migration using a transwell assay system.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells, CD14+ monocytes).[5][6]

-